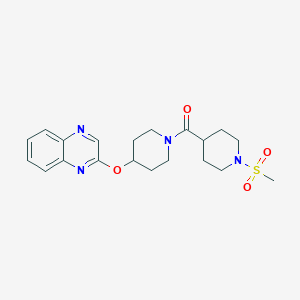![molecular formula C17H12Cl2N2OS B2446544 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 312925-39-6](/img/structure/B2446544.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a dichlorophenyl group and a methylbenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through the reaction of a suitable alpha-halo ketone or alpha-halo aldehyde with a thioamide . The dichlorophenyl and methylbenzamide groups could be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, dichlorophenyl group, and methylbenzamide group would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution . The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterisation
The synthesis of related compounds such as N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives has been achieved, showcasing the compound's versatility in forming structurally varied derivatives. These compounds have been characterised using spectroscopic techniques like IR, 1H, and 13C NMR, highlighting the distinct chemical shifts and stretching vibrations indicative of their unique structural features (Yusof et al., 2010).
Antimicrobial Activity
Research focusing on derivatives incorporating the thiazole ring has demonstrated promising antimicrobial properties. For instance, compounds with the thiazole structure have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests the potential of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide derivatives in therapeutic interventions for microbial diseases (Desai et al., 2013).
Anticancer Potential
Some derivatives have been identified with notable anticancer activities, highlighting the compound's application in cancer research and therapy. For example, a kinesin spindle protein inhibitor derived from the thiazolo[5,4-d]pyrimidin-6-yl structure exhibited significant biochemical potency and was selected for clinical development due to its ability to arrest cells in mitosis, leading to cellular death. This points towards its utility as a potential anticancer agent (Theoclitou et al., 2011).
Photodegradation Study
A study on the photo-degradation behavior of a related pharmaceutical compound underlines the importance of understanding the stability and degradation pathways of such chemicals. This research is crucial for developing stable therapeutic agents and for environmental monitoring (Wu et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)16(22)21-17-20-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZRIMQIEPODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

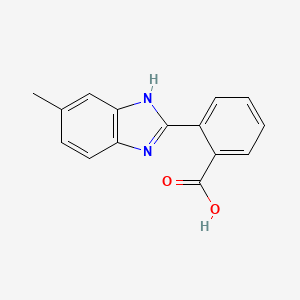
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

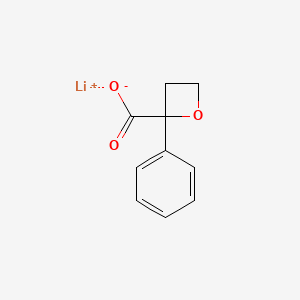
![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)
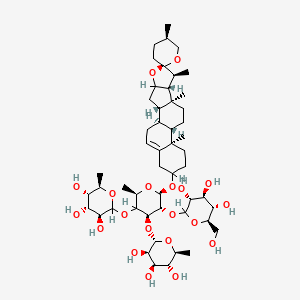
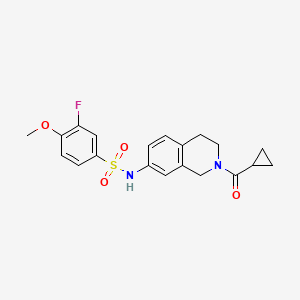
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

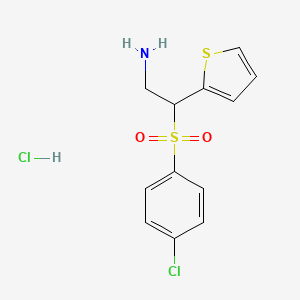

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)
